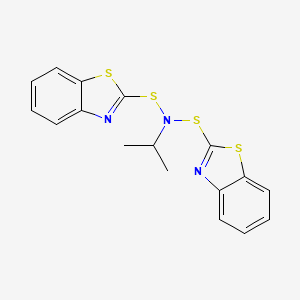

N,N-Bis(1,3-benzothiazol-2-ylsulfanyl)-2-propanamine

Description

N,N-Bis(1,3-benzothiazol-2-ylsulfanyl)-2-propanamine is a sulfur-containing organic compound characterized by a central 2-propanamine backbone substituted with two 1,3-benzothiazol-2-ylsulfanyl groups. Benzothiazole derivatives are widely studied for their diverse applications, including use as corrosion inhibitors, vulcanization accelerators in rubber, and bioactive agents in pharmaceuticals . The compound’s structure confers unique electronic and steric properties due to the electron-rich benzothiazole rings and the sulfur linkages, which may influence its reactivity, solubility, and intermolecular interactions.

Properties

CAS No. |

3741-79-5 |

|---|---|

Molecular Formula |

C17H15N3S4 |

Molecular Weight |

389.6 g/mol |

IUPAC Name |

N,N-bis(1,3-benzothiazol-2-ylsulfanyl)propan-2-amine |

InChI |

InChI=1S/C17H15N3S4/c1-11(2)20(23-16-18-12-7-3-5-9-14(12)21-16)24-17-19-13-8-4-6-10-15(13)22-17/h3-11H,1-2H3 |

InChI Key |

VLCRVKLKSVZMRV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(SC1=NC2=CC=CC=C2S1)SC3=NC4=CC=CC=C4S3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(1,3-benzothiazol-2-ylsulfanyl)-2-propanamine typically involves the reaction of 2-mercaptobenzothiazole with an appropriate amine under controlled conditions. One common method involves the use of thiocarbamoyl chloride and 2-chloroanilines in the presence of a strong catalyst such as bis(dibenzylideneacetone)palladium (0) . The reaction conditions often require mild temperatures and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(1,3-benzothiazol-2-ylsulfanyl)-2-propanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

Substitution: The benzothiazole ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-Bis(1,3-benzothiazol-2-ylsulfanyl)-2-propanamine has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and as a catalyst in various chemical reactions.

Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties .

Medicine: Explored for its potential use in drug development, particularly for its neuroprotective and anticancer properties.

Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators .

Mechanism of Action

The mechanism of action of N,N-Bis(1,3-benzothiazol-2-ylsulfanyl)-2-propanamine involves its interaction with specific molecular targets and pathways. The compound’s benzothiazole ring allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

*Calculated based on structural analysis; explicit data unavailable in provided evidence.

Key Differences and Implications

Substituent Effects on Reactivity :

- The benzothiazolylsulfanyl groups in the target compound enhance electron-withdrawing character and steric bulk compared to the allyl group in N-(1,3-benzothiazol-2-ylsulfanyl)-2-propen-1-amine. This may reduce nucleophilic reactivity but improve thermal stability .

- In contrast, N,N-Bis-(3-phenyl-2-propenyl)-3-methoxyaniline lacks sulfur atoms but features conjugated propenyl groups, favoring π-π interactions in materials science applications .

Solubility and Physicochemical Behavior: The allyl derivative (CAS 41978-14-7) is soluble in nonpolar solvents (e.g., chloroform), whereas the target compound’s polar sulfenamide groups may limit solubility in apolar media . Epoxypropyl-substituted analogs (e.g., CAS 2095-06-9) exhibit reactivity toward nucleophiles due to strained epoxide rings, unlike the stable thioether linkages in the target compound .

Functional Applications :

- Benzothiazole sulfenamides are historically significant in rubber vulcanization due to sulfur’s role in crosslinking polymer chains. The target compound’s bis-substitution may optimize accelerator efficiency .

- Azide-functionalized analogs (e.g., ) highlight divergent applications in click chemistry, whereas the target compound’s structure suggests utility in corrosion inhibition or antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.